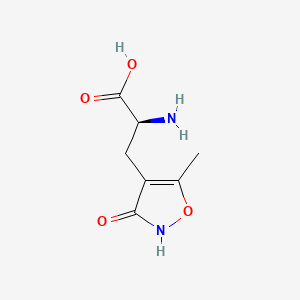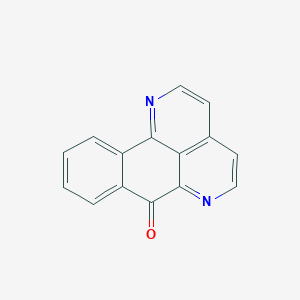
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Descripción general
Descripción
Mecanismo De Acción
SBI-115 ejerce sus efectos antagonizando TGR5, un receptor involucrado en varios procesos metabólicos y celulares. Al inhibir TGR5, SBI-115 reduce la proliferación de colangiocitos y disminuye los niveles de monofosfato de adenosina cíclico (AMPc), que son cruciales para la cistogénesis hepática. Esta inhibición conduce a una reducción en la formación y progresión de quistes hepáticos en enfermedades hepáticas poliquísticas .
Análisis Bioquímico
Biochemical Properties
SBI-115 plays a crucial role in biochemical reactions by inhibiting the activity of GPBAR1 (TGR5). This receptor is involved in various physiological processes, including bile acid signaling, glucose metabolism, and energy homeostasis . SBI-115 interacts with GPBAR1 by binding to the receptor and preventing its activation by bile acids. This interaction inhibits the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cyclic adenosine monophosphate (cAMP) levels . By inhibiting GPBAR1, SBI-115 can modulate the proliferation of cholangiocytes, which are the epithelial cells lining the bile ducts .
Cellular Effects
SBI-115 has been shown to exert significant effects on various types of cells and cellular processes. In cholangiocytes, SBI-115 inhibits cell proliferation and reduces the growth of cysts, which are characteristic of polycystic liver diseases . This compound influences cell function by modulating cell signaling pathways, particularly those involving cAMP. By inhibiting the GPBAR1 receptor, SBI-115 reduces the cAMP-mediated signaling that promotes cell proliferation . Additionally, SBI-115 has been observed to impact gene expression and cellular metabolism, further contributing to its effects on cell function .
Molecular Mechanism
The molecular mechanism of SBI-115 involves its interaction with the GPBAR1 receptor. SBI-115 binds to the receptor and acts as an antagonist, preventing the activation of GPBAR1 by bile acids . This inhibition blocks the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cAMP levels. By inhibiting these pathways, SBI-115 reduces cell proliferation and cyst growth in cholangiocytes . Additionally, SBI-115 may influence gene expression by modulating the activity of transcription factors that are regulated by cAMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SBI-115 have been observed to change over time. The stability and degradation of SBI-115 can influence its long-term effects on cellular function. Studies have shown that SBI-115 can inhibit cell proliferation and cyst growth in cholangiocytes over a period of 24 hours .
Dosage Effects in Animal Models
The effects of SBI-115 vary with different dosages in animal models. Studies have shown that higher doses of SBI-115 can lead to more significant inhibition of cell proliferation and cyst growth in cholangiocytes . At very high doses, SBI-115 may also exhibit toxic or adverse effects, which need to be carefully monitored in animal studies .
Metabolic Pathways
SBI-115 is involved in metabolic pathways related to bile acid signaling and glucose metabolism. By inhibiting the GPBAR1 receptor, SBI-115 can modulate the activity of enzymes and cofactors involved in these pathways . This inhibition can affect metabolic flux and alter the levels of metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of SBI-115 within cells and tissues are critical for its activity and function. SBI-115 is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cells, SBI-115 can interact with the GPBAR1 receptor and exert its inhibitory effects . The localization and accumulation of SBI-115 within specific tissues and cellular compartments can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of SBI-115 is important for its activity and function. SBI-115 may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of SBI-115 to these specific sites can enhance its interaction with the GPBAR1 receptor and improve its inhibitory effects .
Métodos De Preparación
La síntesis de SBI-115 implica varios pasos, comenzando con la preparación de la estructura central de pirimidina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de pirimidina: El núcleo de pirimidina se sintetiza a través de una serie de reacciones de condensación que involucran materiales de partida apropiados.
Cloración: Luego, el núcleo de pirimidina se clora para introducir el átomo de cloro en la posición deseada.
Sulfonilación: La pirimidina clorada se somete a sulfonilación para introducir el grupo etilsulfonilo.
Esterificación: Finalmente, el compuesto se somete a esterificación para formar el éster m-tolilo, lo que da como resultado el producto final, SBI-115
Análisis De Reacciones Químicas
SBI-115 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: SBI-115 se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto se puede reducir para eliminar el grupo sulfonilo, lo que lleva a diferentes productos reducidos.
Sustitución: SBI-115 puede experimentar reacciones de sustitución, particularmente en el átomo de cloro, para formar varios derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
SBI-115 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de TGR5 en varios procesos químicos.
Biología: SBI-115 se emplea en estudios biológicos para investigar la función de TGR5 en los procesos celulares, incluida la proliferación celular y la apoptosis.
Medicina: El compuesto se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades hepáticas poliquísticas y otras afecciones relacionadas con la actividad de TGR5.
Industria: SBI-115 se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a TGR5
Comparación Con Compuestos Similares
SBI-115 es único en comparación con otros antagonistas de TGR5 debido a su alta potencia y especificidad. Los compuestos similares incluyen:
TC-G 1005: Un agonista potente y selectivo de TGR5.
INT-767: Un agonista dual para el receptor X farnesoide (FXR) y TGR5.
Deoxicolato de sodio: Un metabolito endógeno que puede activar TGR5.
Ursodeoxycholato de sodio: Un ácido biliar natural con actividad agonista de TGR5 .
SBI-115 destaca por su actividad antagonista específica contra TGR5, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SBI-115 and what is its primary target in biological systems?
A1: SBI-115 (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].
Q2: How does SBI-115 interact with TGR5 and what are the downstream consequences of this interaction?
A2: SBI-115 binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, SBI-115 can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].
Q3: What are the potential therapeutic applications of SBI-115 based on the current research?
A3: Research suggests that SBI-115 could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that SBI-115 reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, SBI-115 was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].
Q4: What is the impact of SBI-115 on lipid metabolism in the context of fatty liver disease?
A4: Research on pearl gentian grouper hepatocytes indicates that SBI-115, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with SBI-115 could potentially exacerbate lipid accumulation in fatty liver disease.
Q5: What are the limitations of the current research on SBI-115?
A5: Most research on SBI-115 utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of SBI-115 and its potential impact on other physiological processes is essential.
Q6: What are the future directions for research on SBI-115?
A6: Future research should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)

![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)




